molecular formula C6H7BrN2O B591767 (6-Amino-5-bromopyridin-3-yl)methanol CAS No. 1027785-19-8

(6-Amino-5-bromopyridin-3-yl)methanol

Cat. No.: B591767
CAS No.: 1027785-19-8
M. Wt: 203.039
InChI Key: LBYLYVGJSXTAOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-bromopyridin-3-yl)methanol typically involves the bromination of 3-hydroxymethylpyridine followed by the introduction of an amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-bromopyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Amino-5-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Properties

IUPAC Name

(6-amino-5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLYVGJSXTAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736706
Record name (6-Amino-5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027785-19-8
Record name (6-Amino-5-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 6-amino-5-bromonicotinate (2.31 g, 10 mmol) in tetrahydrofuran (20 mL) at RT was added LAH (10 mL, 1M in tetrahydrofuran) dropwise. After stirring for 1 h, the mixture was quenched with water (0.2 mL) and the resultant precipitate was filtered and washed with ethyl acetate. The filtrate was concentrated in vacuo to afford (6-amino-5-bromopyridin-3-yl)methanol (2.0 g, 99%) as a solid. LC/MS; (M+H)+=203, 205 (1:1 ratio). 1H NMR (CD3OD, 300 MHz) δ 7.79 (s, 1H), 7.67 (s, 1H), 4.35 (br S, 2H).
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